4-(4-chlorobutyl)-1,3-thiazol-2-aminehydrochloride
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Overview
Description
4-(4-chlorobutyl)-1,3-thiazol-2-aminehydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorobutyl group attached to the thiazole ring, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobutyl)-1,3-thiazol-2-aminehydrochloride typically involves the reaction of 4-chlorobutylamine with 2-aminothiazole. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorobutyl)-1,3-thiazol-2-aminehydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorobutyl group can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, using appropriate reagents.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form thiazolidines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of various substituted thiazoles.
Oxidation: Formation of thiazole sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Scientific Research Applications
4-(4-chlorobutyl)-1,3-thiazol-2-aminehydrochloride has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-chlorobutyl)-1,3-thiazol-2-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobutyl chloroformate
- Bis(4-chlorobutyl) ether
- 4-Chlorobutyl acetate
Uniqueness
4-(4-chlorobutyl)-1,3-thiazol-2-aminehydrochloride is unique due to its specific structure, which combines the thiazole ring with a chlorobutyl group. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-(4-chlorobutyl)-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2S.ClH/c8-4-2-1-3-6-5-11-7(9)10-6;/h5H,1-4H2,(H2,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRHMFMHGWJBSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)CCCCCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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